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Compound of Interest

Compound Name: Fexagratinib

Cat. No.: B612004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed analysis of the fibroblast growth factor receptor (FGFR)

selectivity profile of AZD4547, a potent and orally bioavailable small-molecule inhibitor. The

following sections present quantitative data on its kinase inhibitory activity, detailed

experimental methodologies for key assays, and visual representations of its mechanism of

action and the workflows used for its characterization.

Quantitative Selectivity Profile
AZD4547 demonstrates potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with

significantly lower potency against FGFR4 and other related kinases. This selectivity is crucial

for its therapeutic window and minimizing off-target effects. The half-maximal inhibitory

concentrations (IC₅₀) from various enzymatic and cellular assays are summarized below.
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Target Kinase Assay Type IC₅₀ (nM) Reference

FGFR1
Cell-free enzymatic

assay
0.2 [1][2][3]

FGFR2
Cell-free enzymatic

assay
2.5 [1][3]

FGFR3
Cell-free enzymatic

assay
1.8 [1][3]

FGFR4
Cell-free enzymatic

assay
165 [1][2][3]

VEGFR2 (KDR)
Cell-free enzymatic

assay
24 [2][3]

TRKA
In vitro biochemical

assay
18.7 [4]

TRKB
In vitro biochemical

assay
22.6 [4]

TRKC
In vitro biochemical

assay
2.9 [4]

FGFR4
Cellular

phosphorylation assay
142 [2]

VEGFR2 (KDR)
Cellular

phosphorylation assay
258 [2]

IGFR
Cellular

phosphorylation assay
828 [2]

Note: IC₅₀ values can vary between different studies and assay conditions.

Mechanism of Action and Signaling Pathway
AZD4547 functions as an ATP-competitive inhibitor of the FGFR tyrosine kinase domain.[5] By

binding to the ATP-binding pocket of FGFR1, 2, and 3, it prevents the phosphorylation and
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activation of the receptor, thereby blocking downstream signaling cascades.[5] The canonical

FGFR signaling pathway and the point of intervention by AZD4547 are illustrated below.

FGFR Signaling Pathway and AZD4547 Mechanism of Action
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FGFR signaling pathway and AZD4547's inhibitory action.

Experimental Protocols
The determination of AZD4547's selectivity profile relies on a combination of in vitro

biochemical assays and cell-based functional assays.

In Vitro Kinase Assay (Enzymatic Assay)
This assay directly measures the ability of AZD4547 to inhibit the enzymatic activity of purified

recombinant kinases.

Methodology:

Kinase Preparation: Recombinant human kinase domains of FGFR1, FGFR2, FGFR3,

FGFR4, VEGFR2, and other kinases of interest are expressed and purified.

Assay Reaction: The kinase reactions are typically performed in a buffer solution containing:

The purified kinase.

A specific peptide or protein substrate.

ATP at a concentration near its Michaelis constant (Km) to ensure competitive binding can

be accurately measured.

A range of concentrations of AZD4547.

Detection: The extent of substrate phosphorylation is quantified. This is often achieved using

methods such as:

Radiometric assays: Utilizing ³²P- or ³³P-labeled ATP and measuring the incorporation of

the radiolabel into the substrate.

Fluorescence-based assays: Employing technologies like Homogeneous Time-Resolved

Fluorescence (HTRF) where a signal is generated upon substrate phosphorylation.
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Data Analysis: The inhibitory activity is measured as a percentage of the control (no

inhibitor). The IC₅₀ value, the concentration of AZD4547 that inhibits 50% of the kinase

activity, is then calculated by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay
This assay assesses the ability of AZD4547 to inhibit FGFR signaling within a cellular context

by measuring the phosphorylation status of the receptor and its downstream targets.

Methodology:

Cell Culture: Human tumor cell lines with known FGFR alterations (e.g., amplification, fusion,

or mutation) are cultured. Examples include KG-1 (FGFR1 fusion), SNU-16 (FGFR2

amplification), and KMS-11 (FGFR3 mutation).[6]

Compound Treatment: Cells are treated with a range of concentrations of AZD4547 for a

specified duration (e.g., 6 to 24 hours).[6]

Ligand Stimulation: In some cases, cells are stimulated with an FGF ligand (e.g., FGF2) to

induce receptor activation and phosphorylation, particularly if the basal phosphorylation level

is low.[6]

Cell Lysis and Protein Quantification: Cells are lysed to extract proteins, and the total protein

concentration is determined.

Detection of Phosphorylation: The levels of phosphorylated FGFR and downstream signaling

proteins (e.g., FRS2, PLCγ, ERK, AKT) are measured using techniques such as:

Western Blotting: Proteins are separated by size, transferred to a membrane, and probed

with antibodies specific to the phosphorylated and total forms of the proteins of interest.

ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that uses antibodies

to capture and detect specific phosphorylated proteins.

Data Analysis: The levels of phosphorylated proteins are normalized to the total protein

levels. The IC₅₀ values are determined by plotting the inhibition of phosphorylation against

the concentration of AZD4547.
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Experimental Workflow for Selectivity Profiling
The logical flow for determining the FGFR selectivity profile of a compound like AZD4547 is

depicted in the following diagram.
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A typical experimental workflow for characterizing inhibitor selectivity.
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In summary, AZD4547 is a highly selective inhibitor of FGFR1, 2, and 3 with well-characterized

activity in both biochemical and cellular assays. Its selectivity profile supports its development

as a targeted therapy for cancers driven by aberrant FGFR signaling. The methodologies

described provide a framework for the continued investigation and understanding of this and

similar targeted therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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